molecular formula C10H11BrN2O B2620523 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 2377031-78-0

7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B2620523
CAS No.: 2377031-78-0
M. Wt: 255.115
InChI Key: BXOPGAFQXFGMAX-UHFFFAOYSA-N
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Description

7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a heterocyclic compound with a unique structure that includes a bromine atom, a cyclopropyl group, and a pyrrolo[1,2-a]pyrazin-1-one core

Biochemical Analysis

Biochemical Properties

The compound is a part of the pyrrolopyrazine family, a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The specific enzymes, proteins, and other biomolecules that 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one interacts with are not clearly recognized .

Cellular Effects

The cellular effects of this compound are not fully understood. Compounds within the pyrrolopyrazine family have been shown to exhibit a wide range of biological activities, suggesting potential effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is not clearly recognized . Pyrrolopyrazine derivatives have shown more activity on kinase inhibition, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Scientific Research Applications

7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is unique due to the presence of the bromine atom and the cyclopropyl group, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that are not observed in other similar compounds.

Properties

IUPAC Name

7-bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-3-8-10(14)12-4-9(6-1-2-6)13(8)5-7/h3,5-6,9H,1-2,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOPGAFQXFGMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNC(=O)C3=CC(=CN23)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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